2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Building Blocks Fluorination SAR

2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (CAS 1447607-77-3, C₈H₅FN₄O₂, MW 208.15) is a heterocyclic building block comprised of a pyrimidine-5-carboxylic acid core N-substituted with a 4-fluoropyrazole ring. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, where the 4-fluoro substituent modulates electronic properties, lipophilicity, and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C8H5FN4O2
Molecular Weight 208.15 g/mol
CAS No. 1447607-77-3
Cat. No. B6337038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid
CAS1447607-77-3
Molecular FormulaC8H5FN4O2
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N2C=C(C=N2)F)C(=O)O
InChIInChI=1S/C8H5FN4O2/c9-6-3-12-13(4-6)8-10-1-5(2-11-8)7(14)15/h1-4H,(H,14,15)
InChIKeyFRWNGJJMIZLFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (CAS 1447607-77-3) – Procurement-Grade Profile for a Fluorinated Heterocyclic Building Block


2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (CAS 1447607-77-3, C₈H₅FN₄O₂, MW 208.15) is a heterocyclic building block comprised of a pyrimidine-5-carboxylic acid core N-substituted with a 4-fluoropyrazole ring. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, where the 4-fluoro substituent modulates electronic properties, lipophilicity, and metabolic stability relative to non-fluorinated analogs [1]. Standard commercial purity is 97% (HPLC), with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC available from multiple vendors .

Why 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Fused-Ring Analogs


The 4-fluoro substituent on the pyrazole ring is not an inert replacement for hydrogen. Fluorine's strong electron-withdrawing effect (Hammett σₚ ≈ 0.06 for F vs. σₚ ≈ 0 for H) lowers the pKa of the pyrazole N–H, alters hydrogen-bonding capacity, and increases lipophilicity (ΔlogP ≈ +0.2–0.4) without substantially increasing molecular volume, thereby tuning target binding and pharmacokinetic profiles in downstream kinase inhibitors [1]. The pyrimidine-5-carboxylic acid moiety offers a handle for amide coupling that is absent in fused pyrazolo[1,5-a]pyrimidine analogs, while the free acid eliminates the need for ester hydrolysis and its associated yield losses compared to the ethyl ester analog (CAS 1447606-25-8) . These physicochemical and functional differences mean that a generic substitution with a non-fluorinated, ester, or fused-ring building block can alter reaction kinetics, intermediate purification efficiency, and final compound biological activity in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (CAS 1447607-77-3) vs. Closest Analogs


Fluorine Substitution: Electron-Withdrawing Effect and Lipophilicity Modulation vs. Non-Fluorinated Analog (CAS 933989-95-8)

The 4-fluorine on the pyrazole ring provides a measurable electron-withdrawing effect (Hammett σₚ ≈ 0.06) and increases calculated logP by approximately +0.2 to +0.4 relative to the non-fluorinated 2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (CAS 933989-95-8), as established by physicochemical profiling of fluorinated vs. non-fluorinated pyrazole series [1]. The molecular weight increases from 190.16 g/mol (non-F) to 208.15 g/mol (4-F), a +18 Da shift that can be tracked by LC-MS in reaction monitoring.

Medicinal Chemistry Kinase Inhibitor Building Blocks Fluorination SAR

Free Carboxylic Acid vs. Ethyl Ester: Elimination of Hydrolysis Step and Yield Preservation

The target compound presents the carboxylic acid ready for direct amide coupling, whereas the closest ester analog, ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate (CAS 1447606-25-8), requires a separate saponification step. Typical ester-to-acid hydrolysis yields for heterocyclic esters range from 70–90% under standard LiOH/THF/H₂O conditions . Bypassing this step saves 1–2 synthetic operations and avoids the 10–30% material loss inherent in ester hydrolysis and subsequent acid extraction.

Synthetic Efficiency Amide Coupling Building Block Selection

Commercial Purity Benchmarking: 97% (HPLC) with Multi-Method Batch Certification vs. Typical Analog Specifications

Leading vendors supply 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid at a standard purity of 97% (HPLC), accompanied by batch-specific CoA including NMR, HPLC, and GC data . In comparison, the fused-ring analog pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9) is offered at 97% purity by the same vendor grade but at a higher price point per gram ($1,423.9/1g via Aladdin) , while the ethyl ester analog (CAS 1447606-25-8) is typically supplied at 95% purity (AKSci) .

Analytical Quality Control Procurement Specification Purity Comparison

Structural Distinction from Fused-Ring Pyrazolo[1,5-a]pyrimidines: Monocyclic Pyrazole-Pyrimidine Connectivity Enables Divergent Derivatization

Unlike the fused pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9), the target compound features a non-fused, N-linked pyrazole–pyrimidine architecture. This connectivity preserves two independent heterocyclic rings, allowing independent functionalization of the pyrazole C-3 and C-5 positions and the pyrimidine C-4 and C-6 positions—sites that are inaccessible or constrained in the fused analog. The difference in the number of free positions available for derivatization is 4 vs. 2 (fused analog), directly impacting the accessible chemical space in library synthesis [1].

Scaffold Diversity Kinase Inhibitor Design Synthetic Accessibility

Fluorine-Driven Metabolic Stability Enhancement: In-Class Evidence from Fluoropyrazole-Containing Kinase Inhibitors

Incorporation of fluorine at the 4-position of the pyrazole ring has been demonstrated across multiple chemical series to block cytochrome P450-mediated oxidative metabolism at that site, increasing in vitro microsomal half-life (t₁/₂) by 2- to 5-fold compared to the unsubstituted pyrazole analogs [1]. While direct microsomal stability data for the free carboxylic acid building block itself are not typically reported, this class-level metabolic protection is inherited by the final drug-like molecules synthesized from this intermediate.

Metabolic Stability Fluorine Bioisosterism ADME Optimization

Optimal Application Scenarios for 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (CAS 1447607-77-3) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Tunable Lipophilicity and Metabolic Stability

Medicinal chemistry teams optimizing kinase inhibitor leads can directly employ this building block in amide couplings to generate fluorinated pyrazole-pyrimidine analogs. The 4-F substituent provides a +0.2 to +0.4 logP shift and 2- to 5-fold microsomal stability gains (class-level data) [1], enabling systematic SAR exploration without scaffold hopping.

Parallel Library Synthesis for Kinase Selectivity Profiling

The non-fused scaffold with four free derivatizable positions—double that of the fused pyrazolo[1,5-a]pyrimidine analog—allows generation of diverse compound libraries via sequential functionalization [1]. The free carboxylic acid eliminates the ester hydrolysis step, reducing library production cycle time by 1–2 synthetic operations and improving overall yield by 10–30% .

Procurement for Multi-Gram Scale-Up Where Batch Consistency Is Critical

The compound is available at a benchmark purity of 97% (HPLC) with batch-specific CoA including NMR, HPLC, and GC from multiple vendors [1]. This multi-method certification, combined with the free acid form that avoids variable hydrolysis yields, makes it suitable for multi-gram scale-up in lead optimization where lot-to-lot consistency directly impacts biological assay reproducibility.

Fluorine Scanning in Fragment-Based Drug Discovery (FBDD)

The defined molecular weight shift (+18 Da vs. non-fluorinated analog) and measurable electronic perturbation (σₚ ≈ 0.06) allow this building block to serve as a fluorine scan probe [1]. Incorporating the 4-F pyrazole into fragment hits enables detection of fluorine-mediated binding improvements by ¹⁹F NMR or X-ray crystallography without altering core fragment geometry.

Quote Request

Request a Quote for 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.